Prostaglandin h2
Overview
Description
Prostaglandin H2 (PGH2) is a type of prostaglandin and a precursor for many other biologically significant molecules . It is synthesized from arachidonic acid in a reaction catalyzed by a cyclooxygenase enzyme . PGH2 is a primary cyclooxygenase metabolite of arachidonic acid .
Synthesis Analysis
The conversion from arachidonic acid to this compound is a two-step process. First, COX-1 catalyzes the addition of two free oxygens to form the 1,2-dioxane bridge and a peroxide functional group to form prostaglandin G2 (PGG2) . Second, COX-2 reduces the peroxide functional group to a secondary alcohol, forming this compound . Other peroxidases like hydroquinone have been observed to reduce PGG2 to PGH2 .Molecular Structure Analysis
Prostaglandins, including PGH2, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .Chemical Reactions Analysis
PGH2 is unstable at room temperature, with a half-life of 90-100 seconds , so it is often converted into a different prostaglandin . It is acted upon by various synthases to create prostacyclin, thromboxane A2, prostaglandin D2, and prostaglandin E2 . It can also rearrange non-enzymatically to a mixture of 12- (S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (HHT) and 12- (S)-hydroxy-5Z,8Z,10E-heptadecatrienoic acid .Physical And Chemical Properties Analysis
The chemical formula of PGH2 is C20H32O5 . It has a molar mass of 352.465 g/mol . The density of PGH2 is 1.129 ± 0.06 g/mL . It has a boiling point of 490 ± 40.0 °C and a solubility in water of 0.034 g/L .Scientific Research Applications
Pharmacology and Clinical Application
Prostaglandin H2 (PGH2), a product of arachidonic acid metabolism, is a precursor for other prostaglandins and thromboxane. It's involved in a myriad of physiological functions and pathogenic mechanisms, particularly in inflammation. Notably, prostaglandins derived from PGH2 sustain homeostatic functions and have therapeutic potential in hypertension, peripheral vascular disease, and asthma treatment (Karim & Hillier, 2012).
Inflammation and Vascular Function
PGH2 is a vital player in the inflammation process. Prostaglandins generated from PGH2, through cyclooxygenase isoenzymes, have dual roles—they can promote and resolve inflammation. This duality makes PGH2 an intriguing target for therapeutic interventions, particularly in diseases like atherosclerosis and various vascular injuries (Ricciotti & FitzGerald, 2011). Moreover, prostaglandin H synthase, a rate-limiting enzyme in PGH2 production, significantly influences vascular function, modulating vascular tone and contributing to pathophysiological conditions like hypertension and diabetes (Davidge, 2001).
Organocatalytic Synthesis and Pharmaceutical Applications
PGH2's complexity and biological significance have made it a prime target for synthetic organic chemistry. Efforts to synthesize PGH2 analogs, like PGF2α, are driven by their pharmaceutical relevance. Innovations in synthesis methods not only make prostaglandin-based drugs more accessible but also open avenues for exploring therapeutic prostaglandin analogs (Coulthard, Erb, & Aggarwal, 2012).
Modulation of Immune Responses
The role of PGH2 in modulating immunity is profound. It's a precursor for prostaglandins like PGE2, which, along with PGD2, significantly influence the immune system. These prostaglandins have diverse and sometimes paradoxical effects on immune regulation, highlighting their complexity and the potential for therapeutic modulation in conditions like inflammation and cancer (Harris et al., 2002).
Reproductive and Hematopoietic Functions
PGH2 and its derivatives impact reproductive functions in various species. They are involved in processes like ovulation, luteal function, and gestation. Moreover, recent studies indicate that prostaglandin E2, derived from PGH2, is a crucial regulator of hematopoietic stem cell numbers, suggesting potential clinical applications in stem cell transplantation and recovery post-chemotherapy or irradiation (Weems, Weems, & Randel, 2006; Lord, North, & Zon, 2007).
Structural Insights and Crystallography
Structural studies of enzymes like this compound synthase offer invaluable insights into their function and interaction with drugs. High-resolution crystal structures help understand the catalytic mechanism and the impact of pharmaceuticals, paving the way for the design of new drugs with improved efficacy and reduced side effects (Gupta et al., 2004; Gupta, Selinsky, & Loll, 2006).
Mechanism of Action
Target of Action
Prostaglandin H2 (PGH2) is a type of prostaglandin and a precursor for many other biologically significant molecules . The primary targets of PGH2 are various types of receptors on cell membranes, including the thromboxane receptor on platelets . These receptors play crucial roles in regulating the constriction and dilation of blood vessels, stimulating platelet aggregation, and triggering platelet migration and adhesion to other platelets .
Mode of Action
PGH2 interacts with its targets, primarily the thromboxane receptor on platelets, to trigger various physiological responses . This interaction results in the regulation of blood vessel constriction and dilation, stimulation of platelet aggregation, and promotion of platelet migration and adhesion to other platelets .
Biochemical Pathways
The synthesis of PGH2 is a two-step process. First, cyclooxygenase-1 (COX-1) catalyzes the addition of two free oxygens to arachidonic acid to form prostaglandin G2 (PGG2) . Then, cyclooxygenase-2 (COX-2) reduces the peroxide functional group to a secondary alcohol, forming PGH2 . PGH2 serves as the substrate for the synthesis of a variety of tissue-specific prostaglandins .
Pharmacokinetics
It is known that pgh2 is often converted into different prostaglandins, which have their own adme properties .
Result of Action
The action of PGH2 results in various physiological effects. It plays a crucial role in regulating the constriction and dilation of blood vessels . It also stimulates platelet aggregation and binds to the thromboxane receptor on platelets’ cell membranes to trigger platelet migration and adhesion to other platelets . These actions are significant in the regulation of blood flow and clot formation.
Action Environment
The action, efficacy, and stability of PGH2 can be influenced by various environmental factors. It is known that PGH2 is unstable at room temperature, which can affect its action and efficacy .
Future Directions
Prostaglandins and their receptors play important roles in the occurrence and development of diseases such as pulmonary arterial hypertension . Prostacyclin and related drugs have been used in the clinical treatment of PAH, and other prostaglandins also have the potential to treat PAH . This provides ideas for the treatment of PAH and the discovery of new drug targets .
Biochemical Analysis
Biochemical Properties
Prostaglandin H2 plays a crucial role in biochemical reactions. It is synthesized from arachidonic acid in a two-step process catalyzed by cyclooxygenase enzymes . The first step involves the addition of two free oxygens to form the 1,2-dioxane bridge and a peroxide functional group to form prostaglandin G2 (PGG2) . The second step involves the reduction of the peroxide functional group to a secondary alcohol, forming this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It plays a role in regulating the constriction and dilation of blood vessels, stimulating platelet aggregation, and triggering platelet migration and adhesion to other platelets .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from arachidonic acid in a two-step process. First, COX-1 catalyzes the addition of two free oxygens to form the 1,2-dioxane bridge and a peroxide functional group to form prostaglandin G2 (PGG2) . Second, COX-2 reduces the peroxide functional group to a secondary alcohol, forming this compound .
Temporal Effects in Laboratory Settings
This compound is unstable at room temperature, with a half-life of 90-100 seconds . Therefore, it is often converted into a different prostaglandin in laboratory settings .
Metabolic Pathways
This compound is involved in the prostaglandin metabolic pathway. It is synthesized from arachidonic acid, which is then further processed to other prostanoids by additional enzymes .
properties
IUPAC Name |
(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,15-19,21H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBNHAJFJUQSRA-YNNPMVKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903949 | |
Record name | Prostaglandin H2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prostaglandin H2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
42935-17-1 | |
Record name | PGH2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42935-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prostaglandin H2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042935171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prostaglandin H2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSTAGLANDIN H2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J670X3LRU2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prostaglandin H2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Prostaglandin H2 exerts its effects by binding to and activating the thromboxane A2/prostaglandin H2 (TxA2/PGH2) receptor [, , , , , , , , , ]. This receptor is found on various cell types, including platelets and vascular smooth muscle cells.
ANone: Binding of PGH2 to the TxA2/PGH2 receptor leads to a cascade of intracellular events, including:
- Mobilization of intracellular calcium []: PGH2 induces a rapid and transient increase in cytosolic free calcium levels, which is crucial for platelet activation and smooth muscle contraction.
- Platelet activation [, , , , ]: PGH2 is a potent inducer of platelet shape change and aggregation, contributing to thrombus formation.
- Vasoconstriction [, , , , , , , ]: PGH2 promotes the contraction of vascular smooth muscle cells, leading to a narrowing of blood vessels.
- Cellular proliferation []: PGH2 has been shown to stimulate the proliferation of vascular smooth muscle cells, potentially contributing to vascular remodeling in certain conditions.
A: Yes, the effects of PGH2 can be blocked by TxA2/PGH2 receptor antagonists such as SQ29548 [, , , ]. These antagonists competitively bind to the receptor, preventing PGH2 from binding and exerting its effects.
ANone: The molecular formula for this compound is C20H32O5, and its molecular weight is 352.46 g/mol.
ANone: The provided research papers primarily focus on the biological activity and pharmacological properties of PGH2 and its analogues. They do not provide detailed spectroscopic data (NMR, IR, etc.) for PGH2 itself.
A: this compound is a highly unstable compound with a short half-life [, ]. It rapidly degrades non-enzymatically to various products, including prostaglandin E2, prostaglandin D2, and thromboxane A2.
ANone: Several enzymes play a crucial role in the metabolism of PGH2:
- This compound Synthase (PGHS): Also known as cyclooxygenase (COX), catalyzes the conversion of arachidonic acid to PGH2 [, , , , ].
- Thromboxane A2 Synthase (TXAS): Converts PGH2 to Thromboxane A2, a potent vasoconstrictor and platelet aggregator [, , , ].
- Prostaglandin E2 Isomerase: Converts PGH2 to Prostaglandin E2, involved in inflammation, pain, and fever [].
- Prostacyclin Synthase (PGIS): Converts PGH2 to Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation [, ].
A: While the provided research papers primarily focus on experimental work, one study [] utilized computational modeling to investigate the integration of this compound Synthase (PGHS) into a phospholipid bilayer. This type of modeling can provide valuable insights into the enzyme's structure and dynamics, potentially aiding in the development of more selective PGHS inhibitors.
ANone: Several research papers highlight the impact of structural modifications on PGH2 activity:
- Stereochemistry []: Changes in the stereochemistry of the 5,6 double bond or the 15-hydroxyl group can significantly alter the activity of PGH2 analogues. For instance, while the natural stereoisomer of difluorothromboxane A2 acted as an agonist, other stereoisomers exhibited antagonist activity on platelets.
- Nitrogen substitution []: Replacing carbon atoms with nitrogen in the prostanoic acid structure can influence the potency and selectivity of PGH2 analogues.
- Stable analogues [, , , ]: Researchers have developed stable analogues of PGH2, such as carbocyclic thromboxane A2 (CTA2) and U46619, to circumvent the instability of the natural compound and facilitate pharmacological studies.
A: One paper [] mentions that selectively inhibiting PGHS-2 is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs. While the development of PGHS-2 selective inhibitors (COX-2 inhibitors) is acknowledged, the research presented focuses on understanding the structural dynamics of PGHS for improved inhibitor design rather than specific inhibitor synthesis.
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